molecular formula C7H9IOS B1629115 3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL CAS No. 164071-58-3

3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL

Cat. No.: B1629115
CAS No.: 164071-58-3
M. Wt: 268.12 g/mol
InChI Key: KRZSQNQECJUPRL-UHFFFAOYSA-N
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Description

3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL is a chemical compound with the molecular formula C7H9IOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL typically involves the iodination of 2-Thiophenemethanol. One common method is the reaction of 2-Thiophenemethanol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 2-Thiophenemethanol derivatives with different functional groups replacing the iodine atom.

    Oxidation: Products include 2-Thiophenecarboxaldehyde or 2-Thiophenecarboxylic acid.

    Reduction: The major product is 2-Thiophenemethanol.

Scientific Research Applications

3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL is unique due to the presence of both the hydroxyl and iodine functional groups.

Properties

IUPAC Name

3-iodo-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZSQNQECJUPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630306
Record name 3-Iodo-1-(thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164071-58-3
Record name 3-Iodo-1-(thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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